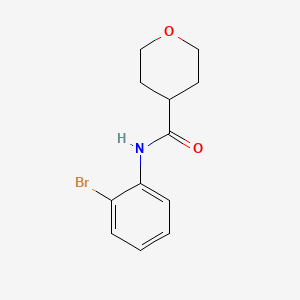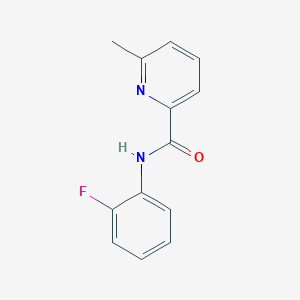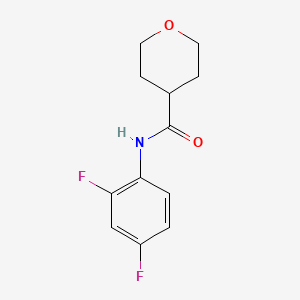
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide, also known as FMI-41, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMI-41 belongs to the class of indole-based compounds, which have been found to exhibit diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is not yet fully understood. However, studies have suggested that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide exerts its biological activity by modulating various signaling pathways. For example, 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide can induce cell cycle arrest and apoptosis in cancer cells. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to inhibit cancer cell migration and invasion. In addition, 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is its potent anticancer activity against various cancer cell lines. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has also been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide. One area of research is to investigate the potential of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of research is to optimize the synthesis method of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide to improve its solubility and bioavailability. Furthermore, studies can be conducted to investigate the mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide in more detail, which may lead to the development of more potent and selective analogs of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide.
Synthesemethoden
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide involves the reaction of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid with N,N-dimethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer therapy. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. It has been suggested that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Another area of research where 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has shown potential is in the field of neuroscience. 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide has been found to exhibit neuroprotective activity against oxidative stress-induced neuronal damage. It has also been suggested that 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-8-10(7-13(17)16(2)3)11-6-9(14)4-5-12(11)15-8/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVORKCYARTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N,N-dimethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)
![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)


